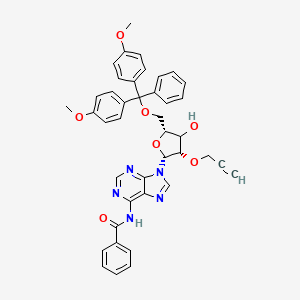

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine

Description

BenchChem offers high-quality N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H37N5O7 |

|---|---|

Molecular Weight |

711.8 g/mol |

IUPAC Name |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35?,36+,40-/m1/s1 |

InChI Key |

HJXHRBGNFZRNDJ-NFULQDMJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine: Properties and Applications

This guide provides a comprehensive technical overview of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, a key building block in the synthesis of modified oligonucleotides. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this versatile molecule, with a focus on the causality behind experimental choices and protocols.

Introduction: A Strategically Modified Nucleoside

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a synthetically modified ribonucleoside designed for incorporation into oligonucleotides. Its structure is strategically engineered with three key protective and functional groups, each serving a distinct and critical purpose in the context of solid-phase oligonucleotide synthesis and post-synthetic modification.

-

5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function, preventing self-polymerization and ensuring directional chain extension during synthesis.[1] Its bulky nature selectively favors reaction at the more accessible 5'-hydroxyl position.[1] The release of the orange-colored DMT cation upon acidic treatment also provides a convenient method for monitoring coupling efficiency.[2]

-

N4-Benzoyl (Bz) group: The exocyclic amine of the adenine base is protected by the base-labile benzoyl group. This prevents the amine from participating in undesirable side reactions during the phosphoramidite activation and coupling steps of oligonucleotide synthesis.[3]

-

2'-O-propargyl group: This functional group is the cornerstone of this molecule's utility in post-synthetic modification. The terminal alkyne serves as a versatile handle for "click" chemistry, most notably the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This allows for the covalent attachment of a wide array of functionalities, such as fluorescent dyes, quenchers, and targeting ligands, to the oligonucleotide after its synthesis.[4]

The strategic combination of these groups makes N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine a valuable tool for creating functionally enhanced oligonucleotides for therapeutic, diagnostic, and materials science applications. It is classified as an adenosine analog and finds utility in the fields of oligonucleotides and nucleoside analog research.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is essential for its effective handling, storage, and application.

Core Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C41H37N5O7 | [7] |

| Molecular Weight | 711.76 g/mol | [7] |

| CAS Number | 171486-51-4 | [7][8] |

| Appearance | White to off-white powder | [7] |

| Purity | Typically ≥95% | [7] |

Solubility Profile

Protected nucleosides like N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine exhibit a distinct solubility profile due to the presence of both polar (ribose, nucleobase) and non-polar (DMT, benzoyl) moieties.

-

High Solubility: The compound is highly soluble in common organic solvents used in oligonucleotide synthesis and purification, such as acetonitrile, dichloromethane, chloroform, and ethyl acetate.[9]

-

Low Solubility: It is generally poorly soluble in water.[8][9] One source indicates a solubility of less than 1 mg/mL.[8]

-

Practical Implications: The high solubility in anhydrous acetonitrile is critical for its use in automated solid-phase synthesis, where it is typically dissolved to a concentration of 0.1 M.[10] The differential solubility between polar and non-polar solvents is exploited during purification, often using slurry washes to remove impurities.[9] For instance, a mixture of acetonitrile and water can be optimized to wash away polar impurities while leaving the desired product undissolved.[9]

Stability and Storage

Proper storage is crucial to maintain the integrity of this complex molecule.

-

Solid State: As a powder, it should be stored at -20°C for long-term stability, where it can be stable for up to three years.[8]

-

In Solution: When dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[8]

-

General Handling: The phosphoramidite form of this nucleoside must be handled under anhydrous conditions to prevent hydrolysis. It is recommended to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[10] The 2'-O-alkyl modification, in general, has been shown to enhance the nuclease stability of oligonucleotides.[11]

Spectroscopic Properties

-

UV-Vis Spectroscopy: The molecule is expected to have a maximum absorbance (λmax) characteristic of N-benzoyl adenosine derivatives. The benzoyl group significantly alters the UV spectrum compared to unmodified adenosine.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum will be complex but will feature characteristic signals for the DMT group (aromatic protons between 6.8-7.4 ppm and methoxy protons around 3.7 ppm), the benzoyl group (aromatic protons between 7.5-8.1 ppm), the adenosine base (protons H-2 and H-8), the ribose sugar protons, and the propargyl group (a terminal alkyne proton signal).

-

¹³C NMR: The carbon spectrum will show a large number of signals corresponding to the many carbon atoms in the molecule. Key resonances will include those from the DMT, benzoyl, adenosine, ribose, and propargyl moieties. The chemical shifts will be influenced by the various protecting groups.

-

Synthesis and Purification

The synthesis of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine involves a multi-step process starting from adenosine, requiring careful protection and deprotection strategies.

Synthetic Strategy

A common synthetic route involves the following key transformations:

-

Protection of the 5'-hydroxyl and N4-amino groups: Typically, the 5'-hydroxyl is protected with the DMT group, and the N4-amino group is protected with the benzoyl group.

-

Regioselective 2'-O-alkylation: The introduction of the propargyl group at the 2'-hydroxyl position is a critical step. A method for the regioselective introduction of a 2'-O-propargyl group directly onto 5'-DMT-N-protected-nucleosides has been described.[12] This procedure utilizes propargyl bromide in the presence of sodium hydride and a phase transfer catalyst like tetrabutylammonium iodide (TBAI) in an anhydrous solvent such as dimethylformamide (DMF).[12] This reaction can produce a mixture of 2'- and 3'-O-alkylated isomers, which then require chromatographic separation.[12]

Caption: Synthetic workflow for N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.

Purification

Purification is typically achieved using silica gel column chromatography.[9] The choice of solvent system is critical for achieving good separation of the desired 2'-O-propargyl isomer from the 3'-O-propargyl isomer and other reaction byproducts. A gradient elution system is often employed.[9]

Applications in Oligonucleotide Synthesis and Modification

The primary application of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is as a phosphoramidite building block for the automated solid-phase synthesis of modified oligonucleotides.

Incorporation into Oligonucleotides

The nucleoside is first converted into its 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative. This phosphoramidite is then used in standard automated solid-phase synthesis cycles.

Experimental Protocol: Automated Solid-Phase Synthesis

-

Phosphoramidite Preparation: Allow the vial containing the N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite to equilibrate to room temperature. Dissolve in anhydrous acetonitrile to a final concentration of 0.1 M. Install on an appropriate port of the DNA/RNA synthesizer.[10]

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition.[10]

-

Detritylation: The acid-labile 5'-O-DMT group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[1]

-

Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites, a longer coupling time may be required to ensure high efficiency.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.

-

Caption: The four-step automated oligonucleotide synthesis cycle.

Post-Synthesis Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed.

Experimental Protocol: Cleavage and Deprotection

-

Cleavage and Base/Phosphate Deprotection:

-

Standard Method: Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.[12] This cleaves the oligonucleotide from the support and removes the N4-benzoyl and cyanoethyl phosphate protecting groups.[9][12]

-

Fast Deprotection (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at 65°C for 10-15 minutes.[11][12] Caution: When using AMA with oligonucleotides containing N4-benzoyl-cytidine, a side reaction can lead to the formation of N4-methyl-cytidine.[12] While this is less of a concern for adenosine, it is a factor to consider in mixed-base oligonucleotides.

-

-

DMT Group Removal: If the oligonucleotide was synthesized "DMT-on" for purification purposes, the final DMT group is removed by treatment with an aqueous acid solution, such as 80% acetic acid.[13]

"Click" Chemistry Modification

The 2'-O-propargyl group enables post-synthetic modification via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: CuAAC "Click" Reaction

-

Oligonucleotide Preparation: Dissolve the purified 2'-O-propargyl-modified oligonucleotide in nuclease-free water or buffer to a concentration of 100-200 µM.[3]

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized molecule (e.g., dye-azide, biotin-azide) in water or a suitable co-solvent like DMSO.

-

Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate) in nuclease-free water.[3]

-

A Cu(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to improve reaction efficiency and prevent catalyst degradation.[3][14]

-

-

Reaction Setup:

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.[3]

-

Purification: The final oligonucleotide conjugate can be purified by desalting, HPLC, or other appropriate chromatographic methods to remove excess reagents.[3]

Caption: Schematic of the CuAAC "click" reaction on a 2'-O-propargyl oligonucleotide.

Conclusion

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a meticulously designed molecule that serves as a powerful tool in the field of nucleic acid chemistry. Its orthogonal protecting groups allow for its seamless integration into standard solid-phase oligonucleotide synthesis protocols, while the strategically placed 2'-O-propargyl group opens up a world of possibilities for post-synthetic modification via robust and efficient "click" chemistry. This enables the creation of highly functionalized oligonucleotides with tailored properties for a wide range of advanced applications, from therapeutic development to sophisticated diagnostic probes.

References

- Benchchem. (2025). Technical Support Center: Optimizing N4-Benzoyl Group Deprotection in Oligonucleotide Synthesis.

- Benchchem. (2025). An In-depth Technical Guide to the N4-Benzoyl Protecting Group.

- Benchchem. (2025).

- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.

- ScienceOpen. (n.d.).

- Zabarylo, S. V., et al. (n.d.). Advanced method for oligonucleotide deprotection. PMC - NIH.

- Benchchem. (2025). Application Notes and Protocols for 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine in Solid-Phase RNA Synthesis.

- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.

- MyBioSource. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine biochemical.

- GeneLink. (n.d.). Click Chemistry Design and Protocols.

- Benchchem. (2025). introduction to protected nucleosides in oligonucleotide synthesis.

- BroadPharm. (n.d.). Click Chemistry Protocols.

- NIH. (n.d.). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide.

- MedchemExpress.com. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.

- Benchchem. (2025).

- Benchchem. (2025). Application Note: Protocol for Incorporating N4-Benzoyl-5'-O-DMT-5-methylcytidine in Oligonucleotide Synthesis.

- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.

- Wikipedia. (2025). Dimethoxytrityl.

- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- Cayman Chemical. (n.d.). O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-cyanoethyl Phosphoramidite.

- PubMed. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags.

- Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g.

- ChemBK. (2024). Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)

- The Royal Society of Chemistry. (n.d.).

- CymitQuimica. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.

- MedchemExpress.com. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.

- Biosynth. (n.d.). N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine | 110764-72-2 | NB08555.

- PubMed. (2004).

- Nucleosides Nucleotides Nucleic Acids. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine.

- Benchchem. (n.d.). 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | 81265-93-2.

- Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g.

- PubMed. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags.

- CymitQuimica. (n.d.). N-Benzoyl- 5'- O- DMT- 2'- O-[( triisopropylsilyl oxy)methyl]-adenosine 3'- CE phosphoramidite.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. diduco.com [diduco.com]

- 8. scienceopen.com [scienceopen.com]

- 9. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, a modified nucleoside critical to the fields of oligonucleotide synthesis, drug discovery, and diagnostics. We will delve into the molecule's intricate structure, its multi-step synthesis, and its pivotal role as a building block for functionally enhanced nucleic acids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Unveiling the Molecular Architecture: A Trifecta of Functionality

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a strategically designed molecule, with each of its key functional groups serving a distinct and crucial purpose in the context of chemical synthesis and biological application. Its structure is a testament to the elegant control required in modern nucleic acid chemistry.

At its core lies adenosine, a fundamental component of RNA. This core is then adorned with three key modifications:

-

The N4-Benzoyl Group: The exocyclic amine at the N4 position of the adenine base is protected by a benzoyl group. This is a critical strategic decision to prevent unwanted side reactions during oligonucleotide synthesis. The nucleophilic nature of this amine could otherwise interfere with the phosphoramidite coupling chemistry. The benzoyl group is sufficiently robust to withstand the conditions of automated synthesis while being readily removable during the final deprotection steps.[1][2]

-

The 5'-O-Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group of the ribose sugar is protected by a dimethoxytrityl (DMT) group. This bulky and acid-labile group is the gatekeeper of directional synthesis in phosphoramidite chemistry.[3][4][5] It ensures that the coupling of phosphoramidites occurs exclusively at the 5'-position of the growing oligonucleotide chain.[6][7] The vibrant orange color of the DMT cation upon its acidic removal also serves as a real-time indicator of coupling efficiency during automated synthesis.[5]

-

The 2'-O-propargyl Group: The 2'-hydroxyl group of the ribose is modified with a propargyl group, which features a terminal alkyne. This functional group is the cornerstone of this molecule's utility in post-synthetic modification. The alkyne is a bioorthogonal handle, meaning it is inert to the chemical conditions of oligonucleotide synthesis and the biological milieu.[8][9] This allows for the specific and efficient attachment of a wide array of molecules, such as fluorescent dyes, quenchers, or therapeutic agents, via "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][10]

The strategic placement of these three groups creates a versatile building block for the synthesis of modified oligonucleotides with tailored properties and functionalities.

The Synthetic Pathway: A Step-by-Step Construction

Synthesis of the Phosphoramidite Monomer

The synthesis of the corresponding phosphoramidite is a prerequisite for incorporation into an oligonucleotide. This is a multi-step process requiring careful control of reaction conditions.

Step 1: N-Benzoylation of Adenosine

The initial step involves the protection of the exocyclic amine of adenosine.

-

Protocol:

-

Suspend adenosine in dry pyridine.

-

Add trimethylsilyl chloride (TMSCl) to protect the hydroxyl groups of the ribose.

-

Introduce benzoyl chloride (BzCl) to the reaction mixture to benzoylate the N4-amino group.

-

Quench the reaction with water and remove the silyl protecting groups with ammonia.

-

Purify the resulting N6-benzoyl-adenosine by silica gel chromatography.[2][11]

-

Step 2: 5'-O-DMT Protection

The next step is the selective protection of the 5'-hydroxyl group.

-

Protocol:

-

Dissolve N6-benzoyl-adenosine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the 5'-O-DMT-N6-benzoyl-adenosine by silica gel chromatography.[11]

-

Step 3: 2'-O-Propargylation

The introduction of the propargyl group at the 2'-hydroxyl is a key step.

-

Protocol:

-

React the 5'-O-DMT-N6-benzoyl-adenosine with dibutyltin oxide to form a 2',3'-O-(dibutylstannylene) acetal. This activates the 2' and 3' hydroxyl groups.[1]

-

Add propargyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium iodide. This will lead to the regioselective alkylation, favoring the 2'-position.

-

Purify the desired 2'-O-propargyl isomer by silica gel chromatography.

-

Step 4: 3'-Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.

-

Protocol:

-

Dissolve the N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction under an inert atmosphere until completion.

-

Purify the final phosphoramidite product by silica gel chromatography under anhydrous conditions.

-

Caption: Synthetic workflow for the phosphoramidite.

Purification and Characterization

Each intermediate and the final product must be rigorously purified and characterized to ensure high quality for oligonucleotide synthesis.

| Purification Method | Purpose |

| Silica Gel Chromatography | Separation of the desired product from reactants and byproducts based on polarity. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification of the final phosphoramidite. |

Characterization Techniques:

| Technique | Expected Observations |

| ¹H and ¹³C NMR | The spectra should confirm the presence of all expected protons and carbons, with characteristic shifts for the benzoyl, DMT, and propargyl groups. The coupling patterns will confirm the structure of the ribose ring. |

| Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the target molecule, confirming its identity. |

Application in Oligonucleotide Synthesis and Post-Synthetic Modification

The primary application of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite is in the automated solid-phase synthesis of modified oligonucleotides.

Incorporation into Oligonucleotides

The phosphoramidite is incorporated into a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer.

-

Protocol:

-

Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

-

Install the vial on the synthesizer.

-

The synthesis proceeds through a four-step cycle for each nucleotide addition:

-

Detritylation: Removal of the 5'-DMT group with a mild acid.

-

Coupling: The phosphoramidite is activated and coupled to the free 5'-hydroxyl of the growing chain.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated.

-

Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester.[11]

-

-

Caption: Automated oligonucleotide synthesis cycle.

Post-Synthetic Modification via Click Chemistry

The incorporated 2'-O-propargyl group serves as a handle for post-synthetic modification using the CuAAC reaction.

-

Protocol:

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups (benzoyl and cyanoethyl) are removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[2][12] The 5'-DMT group can be removed on the synthesizer or post-purification.

-

Purification: The crude oligonucleotide is purified by HPLC.

-

Click Reaction:

-

Dissolve the purified alkyne-modified oligonucleotide and an azide-containing molecule (e.g., a fluorescent dye) in a suitable buffer.

-

Add a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA).

-

Incubate the reaction at room temperature.

-

-

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labcluster.com [labcluster.com]

- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 5. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 6. mybiosource.com [mybiosource.com]

- 7. US20060111563A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biorxiv.org [biorxiv.org]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2'-O-Propargyl Adenosine Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-O-propargyl adenosine analogs, compounds of significant interest in drug discovery and chemical biology. The propargyl group at the 2'-position of the ribose sugar serves as a versatile chemical handle for "click" chemistry, enabling the straightforward conjugation of these analogs to a wide array of molecules.[1][2] This guide details a robust synthetic protocol, purification strategies using high-performance liquid chromatography (HPLC), and in-depth characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure successful implementation by researchers in the field.

Introduction: The Significance of 2'-O-Propargyl Adenosine Analogs

Adenosine and its derivatives are fundamental molecules in numerous physiological processes, acting through interactions with purinergic receptors (A1, A2A, A2B, and A3).[3] The modification of adenosine nucleosides is a key strategy in developing therapeutic agents for a range of conditions, including cardiovascular diseases, neurological disorders, and cancer.[3][] The introduction of a propargyl group at the 2'-hydroxyl position of the ribose moiety endows the adenosine scaffold with a powerful tool for further chemical modification. This terminal alkyne is a key participant in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This allows for the facile attachment of various functionalities, such as fluorescent dyes, biotin tags, or drug molecules, making 2'-O-propargyl adenosine analogs invaluable probes for studying biological systems and for the construction of novel therapeutic conjugates.[1][5]

Synthesis of 2'-O-Propargyl Adenosine: A Step-by-Step Protocol

The synthesis of 2'-O-propargyl adenosine can be achieved through several routes. A common and effective method involves the direct alkylation of unprotected adenosine. While this approach yields a mixture of 2'- and 3'-O-propargylated isomers, the desired 2'-isomer can be readily isolated.[6] This directness avoids the complexities of protection-deprotection strategies.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of this synthesis.

-

Sodium Hydride (NaH): A strong base is required to deprotonate the hydroxyl groups of the ribose sugar, forming the more nucleophilic alkoxide ions. NaH is a suitable choice for this purpose in an anhydrous organic solvent.[6]

-

Propargyl Bromide: This is the electrophile that introduces the propargyl group. It readily reacts with the generated alkoxides.[6]

-

Tetrabutylammonium Iodide (TBAI): TBAI acts as a phase-transfer catalyst and also facilitates the reaction by in situ conversion of propargyl bromide to the more reactive propargyl iodide.[6]

-

Anhydrous Dimethylformamide (DMF): A polar aprotic solvent like DMF is essential to dissolve the adenosine and to facilitate the reaction between the ionic and organic reactants. It must be anhydrous as NaH reacts violently with water.[6]

Experimental Protocol: Direct Alkylation of Adenosine

This protocol outlines the direct propargylation of adenosine.

Materials:

-

Adenosine

-

Anhydrous Dimethylformamide (DMF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Propargyl Bromide (80% solution in toluene)

-

Tetrabutylammonium Iodide (TBAI)

-

Methanol

-

Silica Gel for column chromatography

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve adenosine (1 g, 3.74 mmol) in anhydrous DMF (40 mL) in a round-bottom flask.[6]

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.18 g, 4.5 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1 hour.

-

Add tetrabutylammonium iodide (0.28 g, 0.75 mmol) to the reaction mixture.[6]

-

Slowly add propargyl bromide (0.42 mL, 3.74 mmol) to the flask.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol (2 mL).[6]

-

Remove the solvent under reduced pressure.

-

The resulting crude residue contains a mixture of 2'-O-propargyladenosine, 3'-O-propargyladenosine, and unreacted adenosine.

Purification: Isolating the 2'-O-Propargyl Adenosine Isomer

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying 2'-O-propargyl modified oligonucleotides and their nucleoside precursors due to its high resolution.[7][8] For the purification of the synthesized nucleoside, silica gel column chromatography is also an effective technique.

Purification by Silica Gel Column Chromatography

The crude product from the synthesis is purified by column chromatography on silica gel. A gradient elution system is typically employed.

Procedure:

-

Load the crude residue onto a silica gel column packed in ethyl acetate.

-

Elute the column with a gradient of methanol in ethyl acetate (e.g., 0% to 10% MeOH in EtOAc).

-

Collect fractions and monitor by TLC to identify the fractions containing the desired 2'-O-propargyl adenosine isomer. The 2'-isomer is typically less polar and will elute before the 3'-isomer and unreacted adenosine.

-

Combine the pure fractions and evaporate the solvent to yield 2'-O-propargyl adenosine as a white solid.

Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

For higher purity, especially for downstream applications, IP-RP-HPLC is a powerful technique.[7] This method separates oligonucleotides and their modified nucleosides based on hydrophobicity.[7] The negatively charged phosphate backbone of oligonucleotides makes them highly polar; an ion-pairing agent like triethylammonium acetate (TEAA) is added to the mobile phase to form a neutral complex, increasing hydrophobicity and retention on the reversed-phase column.[7]

Typical IP-RP-HPLC Parameters:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the compounds.

-

Detection: UV absorbance at 260 nm.

Characterization: Confirming the Identity and Purity

Thorough characterization is essential to confirm the successful synthesis of 2'-O-propargyl adenosine and to determine its purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized compound, allowing for the unambiguous assignment of the propargyl group to the 2'-position.

Key NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. Key signals to look for are the protons of the propargyl group (a singlet for the acetylenic proton and a doublet for the methylene protons) and the characteristic shifts of the ribose protons.

-

¹³C NMR: Shows the number and chemical environment of the carbon atoms. The signals for the acetylenic carbons are particularly diagnostic.

-

2D NMR (COSY and HMBC): These experiments are crucial for confirming the regiochemistry of the propargylation.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In the 2'-O-propargylated isomer, a strong coupling between the 3'-H and the 3'-OH proton will be observed, while the 2'-OH peak will be absent.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. A key correlation will be observed between the 2'-proton of the ribose and the methylene carbon of the propargyl group, definitively confirming the 2'-O linkage.[6]

-

Table 1: Expected ¹H NMR Chemical Shifts for 2'-O-Propargyl Adenosine in DMSO-d₆

| Proton | Expected Chemical Shift (ppm) |

| H-8 | ~8.1-8.2 |

| H-2 | ~8.3-8.4 |

| H-1' | ~5.9-6.0 |

| H-2' | ~4.6-4.7 |

| H-3' | ~4.2-4.3 |

| H-4' | ~4.0-4.1 |

| H-5', 5'' | ~3.5-3.7 |

| Propargyl-CH₂ | ~4.3-4.4 |

| Propargyl-CH | ~3.1-3.2 |

| NH₂ | ~7.3 (broad) |

| 3'-OH | ~5.4-5.5 (doublet) |

| 5'-OH | ~5.1-5.2 (triplet) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Mass:

-

Molecular Formula: C₁₃H₁₅N₅O₄

-

Molecular Weight: 305.29 g/mol [9]

-

Expected Ion (ESI+): [M+H]⁺ = 306.12 m/z

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Workflow and Data Visualization

Overall Synthesis and Characterization Workflow

The following diagram illustrates the overall workflow from starting material to the fully characterized product.

Caption: Overall workflow for the synthesis and characterization of 2'-O-propargyl adenosine.

Chemical Reaction Scheme

The chemical transformation is depicted in the following reaction scheme.

Caption: Chemical reaction for the synthesis of 2'-O-propargyl adenosine.

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of 2'-O-propargyl adenosine analogs. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate these important chemical tools. The versatility of the 2'-O-propargyl group opens up a vast landscape for the development of novel probes and therapeutic agents through "click" chemistry, ensuring that these analogs will continue to be of great interest in the fields of chemical biology and drug discovery.

References

-

Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Wenge, U., Ehrenschwender, T., & Wagenknecht, H. A. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate Chemistry, 24(3), 301–304. Retrieved from [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). ePrints Soton. Retrieved from [Link]

-

Supplementary Data. (n.d.). Oxford Academic. Retrieved from [Link]

-

2'-(O-propargyl) Adenosine. (n.d.). ChemGenes. Retrieved from [Link]

-

Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. (2018). RSC Publishing. Retrieved from [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. Retrieved from [Link]

-

Adenosine quantification. (n.d.). University of Florida. Retrieved from [Link]

-

2'-O-Methyladenosine. (n.d.). PubChem. Retrieved from [Link]

-

8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3489-3492. Retrieved from [Link]

-

The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. (2000). Nucleic Acids Research, 28(17), 3332–3339. Retrieved from [Link]

-

Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (n.d.). Technology Networks. Retrieved from [Link]

-

Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine. (1976). Biochemistry, 15(13), 2735-2742. Retrieved from [Link]

-

2' O Methyladenosine. (n.d.). mzCloud. Retrieved from [Link]

-

Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. (2015). Molecules, 20(11), 20292–20314. Retrieved from [Link]

-

A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. (1993). Nucleosides & Nucleotides, 12(7), 715-722. Retrieved from [Link]

-

Expansion of ¹H NMR spectra of the O-propargyl-2-SC 1 (up) and the... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (2020). Taylor & Francis. Retrieved from [Link]

-

N6-Propargyl-adenosine, Analysis of poly(A) tail dynamics (polyadenylation). (n.d.). Jena Bioscience. Retrieved from [Link]

-

Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. (2019). Journal of Medicinal Chemistry, 62(17), 7880–7907. Retrieved from [Link]

-

2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. (2016). Organic & Biomolecular Chemistry, 14(21), 4927-4942. Retrieved from [Link]

-

Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. (2019). Molecules, 24(18), 3352. Retrieved from [Link]

-

N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. (n.d.). ResearchGate. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. Retrieved from [Link]

-

Product-ion spectra of (a) [2h + H] + , m/z 152, (b) 9 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Current NMR Techniques for Structure-Based Drug Discovery. (2019). International Journal of Molecular Sciences, 20(10), 2445. Retrieved from [Link]

-

Adenosine. (2023). StatPearls. Retrieved from [Link]

-

SESLHDMG/105 - Medicine Guideline - Adenosine (antiarrhythmic). (2024). South Eastern Sydney Local Health District. Retrieved from [Link]

-

adenosine challenge test protocol. (n.d.). University Hospitals of Leicester NHS Trust. Retrieved from [Link]

-

ACLS and Adenosine. (n.d.). ACLS-Algorithms.com. Retrieved from [Link]

-

Treating SVT with Adenosine. (2014, July 10). YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. labcluster.com [labcluster.com]

- 9. 2'-(O-propargyl) Adenosine | ChemGenes Products [chemgenes.com]

introduction to 2'-O-propargyl modification of RNA

An In-Depth Technical Guide to 2'-O-Propargyl Modification of RNA for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Utility of the RNA 2'-Hydroxyl Group

In the landscape of molecular biology and therapeutic development, RNA has transcended its classical role as a mere messenger, emerging as a versatile molecule with complex structural and catalytic functions.[1][2] The key to this functional diversity lies in its chemical architecture, particularly the presence of the 2'-hydroxyl (2'-OH) group on the ribose sugar, a feature that distinguishes it from DNA.[2][3] This seemingly minor distinction has profound implications, influencing the sugar's conformational preference, the overall helical structure, and the molecule's susceptibility to cleavage.[2][3][4]

While essential for many of RNA's biological roles, the reactivity of the 2'-OH group also presents a unique opportunity for targeted chemical modification.[1] Among the myriad of possible alterations, the introduction of a 2'-O-propargyl group has become a cornerstone technique for researchers. This modification installs a small, bioorthogonal alkyne handle onto the RNA backbone.[5] This "handle" remains inert to the complex milieu of biological systems but can be specifically and efficiently reacted with a partner molecule, most commonly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2'-O-propargyl modified RNA, offering both foundational knowledge and actionable protocols for its implementation in research and drug development.

Part 1: Synthesis and Incorporation of 2'-O-Propargyl Modified Ribonucleosides

The journey to harnessing the power of 2'-O-propargyl RNA begins with the chemical synthesis of the modified phosphoramidite building blocks, which are then incorporated into oligonucleotides.

Synthesis of 2'-O-Propargyl Phosphoramidite Monomers

The regioselective introduction of the propargyl group at the 2'-position of a ribonucleoside is a critical step. A common and effective method involves the use of propargyl bromide in the presence of a mild base and a phase transfer catalyst.[7][8] This approach allows for the direct alkylation of the 2'-hydroxyl group on a 5'- and N-protected ribonucleoside, with reaction conditions optimized to favor the 2'-isomer over the 3'-isomer.[7][8] Following successful propargylation, the modified nucleoside is converted into a phosphoramidite, rendering it suitable for use in automated solid-phase oligonucleotide synthesis.[9][10]

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The introduction of 2'-O-propargyl modified nucleosides into a growing RNA chain is achieved through standard automated solid-phase phosphoramidite chemistry.[6][9] The 2'-O-propargyl phosphoramidite is dissolved in anhydrous acetonitrile and installed on a DNA/RNA synthesizer.[11] The synthesis cycle—comprising deblocking, coupling, capping, and oxidation—is then carried out iteratively to build the desired sequence.[6] It is often recommended to extend the coupling time for modified phosphoramidites to ensure high efficiency.[6][11]

Experimental Workflow: Solid-Phase Synthesis of 2'-O-Propargyl RNA

Caption: Workflow for automated solid-phase synthesis and processing of 2'-O-propargyl modified RNA.

Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.[9] Purification of the final product is crucial to remove any truncated or failure sequences.[12] High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is the standard method for achieving high-purity 2'-O-propargyl modified oligonucleotides.[9][12]

Part 2: Biophysical Properties of 2'-O-Propargyl Modified RNA

The introduction of a modification at the 2'-position can significantly alter the biophysical characteristics of an RNA molecule. Understanding these changes is paramount for designing effective experiments and therapeutics.

Impact on Duplex Stability

The effect of the 2'-O-propargyl group on the thermal stability (Tm) of RNA duplexes can be context-dependent.[9] Some studies have shown that incorporating 2'-O-propargyl modifications can increase the melting temperature of RNA:RNA duplexes, suggesting a stabilizing effect.[9][13] This stabilization is attributed to the 2'-O-alkyl group favoring a C3'-endo sugar pucker, which is pre-organized for an A-form RNA helix.[9] However, in other contexts, such as within parallel-stranded DNA duplexes, this modification has been reported to be destabilizing.[9][10]

Comparative Data: Thermal Stability of 2'-O-Modified RNA Duplexes

For perspective, it is useful to compare the effect of the 2'-O-propargyl group with other common 2'-O-modifications. The following table summarizes the change in melting temperature (ΔTm) for various modifications in a model RNA duplex.

| Modification | Example Structure | Typical ΔTm vs. Unmodified (°C per modification) | Key Characteristics |

| Unmodified | 2'-OH | 0 | Baseline |

| 2'-O-Methyl | 2'-O-CH3 | +1.0 to +1.5 | Enhances stability and nuclease resistance.[14] |

| 2'-O-Methoxyethyl (MOE) | 2'-O-(CH2)2-OCH3 | +1.0 to +2.5 | Significantly enhances stability and nuclease resistance; used in therapeutics.[9][14] |

| 2'-Fluoro | 2'-F | +2.0 to +2.5 | Strong stabilizing effect.[14] |

| 2'-O-Propargyl | 2'-O-CH2C≡CH | Variable (+0.5 to +1.5) | Provides bioorthogonal handle; moderate stability enhancement.[9][13] |

Note: ΔTm values are approximate and can vary based on sequence, context, and experimental conditions.

Nuclease Resistance

Like other 2'-O-alkyl modifications, the 2'-O-propargyl group provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases.[13] This increased resistance to enzymatic cleavage enhances the in vivo and in vitro half-life of the modified oligonucleotide, a critical feature for therapeutic applications such as antisense oligonucleotides and siRNAs.[13][15] However, some reports suggest that among various 2'-O-modifications, the protection afforded by the propargyl group may be less robust than that of bulkier groups like 2'-O-methoxyethyl (MOE).[16]

Part 3: The Core Application: Bioorthogonal Chemistry

The primary utility of the 2'-O-propargyl modification lies in its terminal alkyne, which serves as a versatile handle for post-synthetic conjugation via CuAAC, or "click chemistry".[5][13]

The Chemistry of "Click": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient, specific, and bioorthogonal ligation reaction that forms a stable triazole linkage between the alkyne on the propargyl-modified RNA and an azide-functionalized molecule of interest (e.g., a fluorophore, biotin, or therapeutic agent).[5][6] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[6]

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction.

Detailed Protocol: Post-Synthetic Labeling of 2'-O-Propargyl RNA

This protocol provides a general method for labeling a purified 2'-O-propargyl modified oligonucleotide with an azide-containing molecule.

Materials:

-

Purified 2'-O-propargyl modified RNA (1 equivalent)

-

Azide-modified molecule (e.g., FAM-azide, Biotin-azide) (5-10 equivalents)[6]

-

Copper(II) sulfate (CuSO₄) solution (100 mM in nuclease-free water)

-

Sodium ascorbate solution (1 M in nuclease-free water, prepared fresh)[6]

-

Copper-stabilizing ligand solution (e.g., 100 mM THPTA in nuclease-free water)

-

Buffer (e.g., 0.1 M TEAA, pH 7.0 or PBS)[6]

-

Nuclease-free water and tubes

Procedure:

-

Reaction Setup: In a microcentrifuge tube, dissolve the 2'-O-propargyl RNA in buffer.

-

Component Addition: Add the azide-modified molecule, the copper-stabilizing ligand (e.g., THPTA, 2 equivalents), and the Copper(II) sulfate solution (1.5 equivalents). Vortex briefly to mix.[6]

-

Initiation: Add the freshly prepared sodium ascorbate solution (10 equivalents) to initiate the reaction by reducing Cu(II) to the active Cu(I) catalyst.[6][11]

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1-4 hours, protected from light.[6]

-

Purification: Upon completion, purify the labeled RNA probe from excess reagents and catalyst. This can be achieved by ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).[6]

Part 4: Downstream Applications in Research and Therapeutics

The ability to specifically tag RNA molecules opens up a vast array of applications, from fundamental studies of gene expression to the development of novel therapeutics.

Metabolic Labeling and Analysis of Nascent RNA

A powerful application is the study of newly synthesized or "nascent" RNA. By introducing 2'-O-propargyl-modified nucleoside triphosphates into cells or isolated nuclei, they are incorporated into elongating RNA chains by RNA polymerases.[5] The propargylated RNA can then be tagged via click chemistry with biotin for enrichment or with fluorescent dyes for visualization.[5] This enables techniques like single-cell nascent RNA sequencing (e.g., scGRO-seq), which can map active RNA polymerases at nucleotide resolution.[5]

Example Protocol: Metabolic Labeling of Nascent RNA in Cultured Cells

-

Labeling: Culture cells to the desired confluency. Add 2'-O-propargyl-uridine to the culture medium (a starting range of 10-100 µM is recommended for optimization).[5]

-

Incubation: Incubate the cells for 1 to 4 hours to allow for the incorporation of the modified nucleoside into nascent RNA.[5]

-

Cell Processing:

-

Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide, CuSO₄, a copper ligand, and sodium ascorbate. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[5]

-

Imaging: Wash the cells extensively, counterstain the nuclei (e.g., with DAPI), and visualize the sites of active transcription using fluorescence microscopy.[5]

Development of Therapeutic Oligonucleotides

In the field of drug development, the 2'-O-propargyl modification is used to create advanced oligonucleotide therapeutics.[13] The alkyne handle allows for the post-synthetic conjugation of molecules that can enhance cellular uptake, target the oligonucleotide to specific tissues, or add a therapeutic payload. This modular approach accelerates the development and optimization of antisense oligonucleotides, siRNAs, and aptamers.[13][17]

RNA Pull-Down Assays and Structural Probing

Biotin-labeled RNA probes, generated via click chemistry with a biotin-azide, can be used to isolate and identify RNA-binding proteins (RBPs) from cell lysates.[6] The high-affinity interaction between biotin and streptavidin-coated beads allows for the efficient capture of RNA-protein complexes, facilitating the discovery of novel interactions that regulate gene expression.

Conclusion

The 2'-O-propargyl modification of RNA is a testament to the power of chemical biology in advancing our understanding and manipulation of biological systems. By providing a small, non-perturbative, and bioorthogonal handle, it bridges the gap between synthetic chemistry and complex biology. Its utility in enabling precise, post-synthetic functionalization of RNA through the highly efficient click chemistry reaction has made it an indispensable tool. From visualizing transcription in a single cell to constructing next-generation RNA therapeutics, the applications of 2'-O-propargyl RNA are vast and continue to expand, promising further breakthroughs in both fundamental research and clinical medicine.

References

-

2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. National Institutes of Health (NIH). Available at: [Link]

- Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides. Google Patents.

-

Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. PubMed. Available at: [Link]

-

The chemistry and applications of RNA 2′-OH acylation. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2′-O-Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click” Modification of DNA with Nile Red as Fluorescent Probe. ACS Publications. Available at: [Link]

-

Synthesis of 2′-O-[(Triisopropylsilyl)oxy]methyl (= tom)-Protected Ribonucleoside Phosphoramidites Containing Various Nucleobase Analogues. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-2%E2%80%B2-O-%5B(Triisopropylsilyl)oxy%5Dmethyl-(-Pitsch-Weiss/d6a362391672323e20798670b8858a8a47385f95]([Link]

-

Effects of 2′-O-Modifications on RNA Duplex Stability. ResearchGate. Available at: [Link]

- Propargyl modified nucleosides and nucleotides. Google Patents.

-

2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. PubMed. Available at: [Link]

-

Small Details Matter: The 2' Hydroxyl as a Conformational Switch in RNA. ACS Publications. Available at: [Link]

-

2'-Modified oligonucleotides for antisense therapeutics. PubMed. Available at: [Link]

-

Site-Specific Modification of Pre-mRNA: the 2′-Hydroxyl Groups at the Splice Sites. ResearchGate. Available at: [Link]

-

Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. National Institutes of Health (NIH). Available at: [Link]

-

Simple Enzymatic Incorporation of 2'OMeU Nucleotide at the End of the Poly-A Tail for Enhancement of the mRNA Stability and Protein Expression. PubMed. Available at: [Link]

-

Chemistry, structure and function of approved oligonucleotide therapeutics. Oxford Academic. Available at: [Link]

-

The chemical evolution of oligonucleotide therapies of clinical utility. National Institutes of Health (NIH). Available at: [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications. Available at: [Link]

-

C5-Propynyl modified 2′-fluoroarabinonucleic acids form stable duplexes with RNA that are RNase H competent. Royal Society of Chemistry. Available at: [Link]

-

Strategic labelling approaches for RNA single-molecule spectroscopy. Taylor & Francis Online. Available at: [Link]

-

RNA Labeling Protocol. University of Wisconsin-Madison. Available at: [Link]

-

Recent Advances and Prospects in RNA Drug Development. National Institutes of Health (NIH). Available at: [Link]

-

Reversible 2'-OH Acylation Enhances RNA Stability. Research Square. Available at: [Link]

-

An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. MDPI. Available at: [Link]

-

Advancements in clinical RNA therapeutics: Present developments and prospective outlooks. National Institutes of Health (NIH). Available at: [Link]

-

Study shows RNA can be targeted by small molecule drugs for disease treatment. MLO. Available at: [Link]

Sources

- 1. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idtdna.com [idtdna.com]

- 3. DSpace [diposit.ub.edu]

- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]

- 8. US5744595A - Propargyl modified nucleosides and nucleotides - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Recent Advances and Prospects in RNA Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine in Advanced RNA Research and Therapeutics: A Technical Guide

Abstract

The advent of RNA-based technologies has catalyzed a paradigm shift in biomedical research and drug development. Central to this revolution is the capacity to chemically synthesize and modify RNA oligonucleotides with high precision and efficiency. N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine has emerged as a pivotal building block in this endeavor. This technical guide provides an in-depth exploration of this versatile nucleoside phosphoramidite, elucidating its structural and functional attributes and detailing its application in the synthesis of modified RNA. We will delve into the causality behind its design, provide field-proven experimental protocols for its incorporation and subsequent modification, and present a comparative analysis of its impact on RNA properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chemical modification to advance their RNA-focused projects.

Introduction: The Imperative for Chemical Modification of RNA

Unmodified RNA is inherently labile and can elicit an innate immune response, posing significant challenges for its therapeutic and diagnostic applications.[1] Chemical modifications are therefore indispensable for enhancing stability, modulating biological activity, and enabling a diverse range of functionalities.[2] Modifications at the 2'-position of the ribose sugar are particularly strategic, as they can confer increased resistance to nuclease degradation and influence the thermal stability of RNA duplexes.[3]

The 2'-O-propargyl group, a small, bioorthogonal handle, has garnered significant attention for its utility in post-synthetic modification.[4][5] Its introduction into an RNA sequence via a phosphoramidite building block, such as N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, provides a gateway to a vast array of subsequent chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][6] This guide will focus on the practical application of this key reagent in modern RNA research.

The Anatomy of a Powerhouse: Deconstructing N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine

The efficacy of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine as a phosphoramidite monomer in solid-phase RNA synthesis is a direct consequence of its meticulously designed chemical architecture. Each protecting group and functional moiety serves a distinct and critical purpose.

-

5'-O-Dimethoxytrityl (DMT) Group: This acid-labile group protects the 5'-hydroxyl function of the adenosine nucleoside.[7] Its removal at the beginning of each synthesis cycle is a controlled step that allows for the sequential addition of the next phosphoramidite monomer to the growing oligonucleotide chain.[4][7]

-

N4-Benzoyl (Bz) Group: The exocyclic amino group of the adenine base is protected by the base-labile benzoyl group. This prevents unwanted side reactions during the phosphoramidite activation and coupling steps, ensuring the fidelity of the synthesized sequence.[4]

-

2'-O-propargyl Group: This is the key functional component that distinguishes this adenosine derivative. The terminal alkyne of the propargyl group is relatively inert during the automated synthesis process but serves as a highly reactive handle for post-synthetic modification via click chemistry.[4][5]

-

3'-CE Phosphoramidite: The 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety. The cyanoethyl (CE) protecting group on the phosphorus is removed during the final deprotection steps.[8]

Core Applications in RNA Research and Development

The incorporation of 2'-O-propargyl adenosine into RNA oligonucleotides opens a plethora of experimental possibilities:

-

Fluorescent Labeling for Imaging: The ability to attach fluorescent dyes to specific locations within an RNA molecule enables the visualization of RNA localization and trafficking within cells.[4]

-

Biotinylation for Affinity Purification: The conjugation of biotin allows for the selective capture and purification of the modified RNA, facilitating the identification of RNA-binding proteins and the study of RNA-protein interactions.[4]

-

Cross-linking Studies: The propargyl group can be used to create cross-links between RNA strands or between RNA and other molecules, providing insights into their spatial arrangement and interactions.[9]

-

Development of RNA Therapeutics: The 2'-O-propargyl modification can enhance the nuclease resistance of RNA-based drugs like siRNAs and antisense oligonucleotides, improving their in vivo stability and therapeutic efficacy.[1][3]

-

Nascent RNA Sequencing: In living cells, 2'-O-propargyl-modified nucleoside triphosphates can be incorporated into newly synthesized RNA, allowing for their subsequent labeling and sequencing to study transcription dynamics.[5]

Experimental Workflows: From Synthesis to Functionalization

Solid-Phase Synthesis of 2'-O-propargyl Modified RNA

The incorporation of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is seamlessly integrated into the standard automated solid-phase RNA synthesis cycle.

Diagram of the Solid-Phase Synthesis Cycle:

Caption: Automated solid-phase RNA synthesis cycle.

Step-by-Step Protocol:

-

Phosphoramidite Preparation: Dissolve the N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite and other standard RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[4]

-

Automated Synthesis Cycle:

-

Deblocking: The 5'-DMT protecting group is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[4]

-

Coupling: The 2'-O-propargyl adenosine phosphoramidite is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. A longer coupling time of 10-15 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion sequences.[4]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[4]

-

-

Cleavage and Deprotection:

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) to isolate the full-length product.[4]

Post-Synthetic Modification via CuAAC "Click" Chemistry

The terminal alkyne of the 2'-O-propargyl group provides a reactive handle for the highly efficient and specific CuAAC reaction with an azide-functionalized molecule.[5]

Diagram of the CuAAC "Click" Chemistry Workflow:

Caption: Post-synthesis modification via CuAAC.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Dissolve the purified 2'-O-propargyl modified RNA in nuclease-free water to a concentration of 100-200 µM.[4]

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO).[4]

-

Prepare fresh aqueous stock solutions of copper(II) sulfate (100 mM) and sodium ascorbate (1 M).[4]

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the 2'-O-propargyl RNA, buffer (e.g., TEAA buffer, pH 7.0), the azide-modified molecule (5-10 equivalents), a copper-stabilizing ligand (e.g., THPTA, 2 equivalents), and copper(II) sulfate (1.5 equivalents).[4][11]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 equivalents).[4]

-

Incubate the reaction at room temperature for 1-4 hours.[10]

-

-

Purification of the Labeled RNA: The resulting labeled RNA can be purified from excess reagents by ethanol precipitation, followed by a final purification step using HPLC or polyacrylamide gel electrophoresis (PAGE).[4]

Performance and Field Insights: A Comparative Analysis

The choice of a 2'-modification is a critical decision in the design of RNA oligonucleotides. The following table provides a comparative overview of the impact of the 2'-O-propargyl modification on key properties relative to other common 2'-modifications.

| Modification | Thermal Stability (Tm) vs. Unmodified RNA:RNA Duplex | Nuclease Resistance | Post-Synthetic Modification Potential |

| 2'-O-propargyl | Slightly destabilizing (ΔTm of -0.5 to -2.0 °C per modification)[9] | Enhanced[1][12] | High (via click chemistry)[4][5] |

| 2'-O-methyl (2'-OMe) | Stabilizing (ΔTm of +12 °C for a 14-mer U/A duplex)[13] | Enhanced[3][14] | None |

| 2'-Fluoro (2'-F) | Stabilizing | Enhanced[3] | None |

Expert Insights:

-

While the 2'-O-propargyl modification may slightly decrease the thermal stability of an RNA duplex, this is often a worthwhile trade-off for the immense versatility it offers in post-synthetic functionalization.[9]

-

The enhanced nuclease resistance conferred by the 2'-O-propargyl group is a significant advantage for in vivo applications, prolonging the half-life of the RNA molecule.[1]

-

For applications where maximal duplex stability is paramount, a combination of 2'-O-propargyl modifications at specific sites for labeling and more stabilizing modifications like 2'-O-methyl at other positions can be a powerful strategy.

Quality Control and Troubleshooting

Rigorous quality control is essential to ensure the integrity of the synthesized and modified RNA.

Analytical Techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product, verifying the successful incorporation of the 2'-O-propargyl group and any subsequent modifications.[15][16][17]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the oligonucleotide at each stage of the process.[4]

Troubleshooting Common Issues:

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | - Inadequate coupling time- Poor quality phosphoramidite or activator | - Increase the coupling time for the modified phosphoramidite to 10-15 minutes.[4]- Ensure all reagents are fresh and anhydrous.[18] |

| Incomplete Deprotection | - Insufficient deprotection time or temperature | - Adhere to the recommended deprotection conditions for the specific protecting groups used.[18] |

| Low Yield in Click Reaction | - Oxidation of Cu(I) to Cu(II)- RNase contamination | - Use a stabilizing ligand like THPTA.- Prepare the sodium ascorbate solution fresh.- Degas solutions to remove oxygen.[4]- Use nuclease-free water and reagents throughout the process.[4] |

Conclusion: A Versatile Tool for the Future of RNA Research

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is more than just a modified nucleoside; it is a strategic tool that empowers researchers to push the boundaries of RNA science. Its seamless integration into standard solid-phase synthesis protocols, coupled with the remarkable efficiency and specificity of click chemistry, provides a robust platform for the creation of highly functionalized RNA molecules. As the field of RNA therapeutics and diagnostics continues to expand, the ability to precisely engineer RNA constructs with desired properties will be of paramount importance. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this versatile building block to accelerate discovery and innovation in RNA research.

References

-

ResearchGate. (n.d.). Effects of 2′-O-Modifications on RNA Duplex Stability. Retrieved from [Link]

-

Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Retrieved from [Link]

-

National Institutes of Health. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of rxU-modified RNA–RNA and RNA–DNA.... Retrieved from [Link]

-

Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine.... Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of RNA solid-phase synthesis and quality control methods (A).... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Retrieved from [Link]

-

National Institutes of Health. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Retrieved from [Link]

- Google Patents. (1995). WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Identifying modifications in RNA by MALDI mass spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. idtdna.com [idtdna.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nuclease Resistance - Introduction [genelink.com]

- 15. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Deep Dive into Bioorthogonal Chemistry: Applications of Propargylated Nucleosides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological processes in their native environments.[1][2] By introducing chemical functionalities that are inert to biological systems, we can selectively label and track biomolecules with minimal perturbation.[1][3] This guide provides a comprehensive overview of the applications of one such class of powerful bioorthogonal tools: propargylated nucleosides. These synthetic analogs of natural DNA and RNA building blocks harbor a terminal alkyne group, a versatile chemical handle for "click chemistry" reactions.[4] We will delve into the core principles of their metabolic incorporation, the intricacies of the bioorthogonal reactions they enable, and their diverse applications, from visualizing DNA synthesis to identifying novel drug targets. This guide is intended to be a practical resource, providing not only the theoretical underpinnings but also detailed, field-proven protocols and troubleshooting advice to empower researchers in their scientific endeavors.

The Principle: Harnessing Bioorthogonal Reactions with Propargylated Nucleosides

At the heart of this technology lies the concept of bioorthogonality: chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][3] Propargylated nucleosides are designed to be recognized by cellular machinery and incorporated into newly synthesized DNA and RNA.[5][6] Once incorporated, the alkyne group serves as a bioorthogonal handle, ready to react with a complementary azide-tagged molecule in a highly specific and efficient manner.[4]